An In-depth Technical Guide to the Physical Properties of cis- and trans-1,4-Cyclohexanediol Isomers
An In-depth Technical Guide to the Physical Properties of cis- and trans-1,4-Cyclohexanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of the cis and trans isomers of 1,4-Cyclohexanediol. Understanding the distinct characteristics of these stereoisomers is crucial for their application in chemical synthesis, polymer chemistry, and pharmaceutical development, where precise conformational and packing arrangements can significantly influence material properties and biological activity.
Molecular Structure and Stereoisomerism
1,4-Cyclohexanediol exists as two stereoisomers: cis-1,4-Cyclohexanediol and trans-1,4-Cyclohexanediol. The spatial orientation of the two hydroxyl (-OH) groups on the cyclohexane ring dictates their classification. In the cis isomer, both hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This structural difference leads to distinct physical and chemical behaviors.
The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. In trans-1,4-Cyclohexanediol, the most stable conformation has both hydroxyl groups in equatorial positions, minimizing steric hindrance. For cis-1,4-Cyclohexanediol, one hydroxyl group must be in an axial position while the other is equatorial in the chair conformation, leading to greater steric strain. It can also adopt a boat conformation where intramolecular hydrogen bonding can occur between the two hydroxyl groups.
Comparative Physical Properties
The differing molecular geometries of the cis and trans isomers give rise to significant variations in their macroscopic physical properties. These are summarized in the table below.
| Physical Property | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol | Mixture (cis + trans) |
| Melting Point (°C) | 98-100[1][2] | 142-143 | 96-108[3] |
| Boiling Point (°C) | 252.4 at 760 mmHg[1] | 256 at 760 mmHg | 149-151 at 20 mmHg[4] |
| Density (g/cm³) | 1.156 (Predicted)[5] | Not readily available | Not readily available |
| Water Solubility | Moderately soluble | Highly soluble[4][6] | Highly soluble[4][7] |
| Appearance | Colorless crystalline solid[1] | White crystalline solid | White to pale cream powder[3] |
| Crystal Structure | Can form a plastic crystalline phase[8][9] | Crystalline solid | Powder[3] |
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for obtaining reliable physical property data. The following sections outline standardized protocols for determining the key physical properties of 1,4-Cyclohexanediol isomers.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.
Protocol:
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Sample Preparation: A small, dry sample of the 1,4-Cyclohexanediol isomer is finely ground.[10] The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[10]
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
-
Heating: The sample is heated at a steady rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium.[10]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[11]
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Purity Check: For a pure compound, the melting range should be narrow (0.5-2°C). A broad melting range suggests impurities.
Boiling Point Determination
Due to the relatively high boiling points of the 1,4-Cyclohexanediol isomers, determination under reduced pressure is often preferred to prevent decomposition.
Protocol (Micro Method):
-
Sample Preparation: A small amount (a few drops) of the molten 1,4-Cyclohexanediol isomer is placed in a small test tube. A boiling chip is added to ensure smooth boiling.
-
Apparatus: A capillary tube, sealed at one end, is placed open-end-down into the test tube. The test tube is attached to a thermometer and suspended in a heating bath (e.g., a Thiele tube filled with mineral oil).[12]
-
Heating: The heating bath is heated gently. Air will initially be expelled from the capillary tube, followed by a steady stream of vapor bubbles as the liquid boils.[12]
-
Observation: The heat is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[12] This temperature corresponds to the point where the external pressure equals the vapor pressure of the substance.
-
Pressure Correction: If the determination is not performed at standard pressure (760 mmHg), the observed boiling point will need to be corrected.
Solubility Determination
The solubility of the isomers in various solvents is determined by the principle of "like dissolves like." The presence of two hydroxyl groups allows for hydrogen bonding, making them soluble in polar solvents like water.
Protocol (Qualitative):
-
Sample Preparation: A small, accurately weighed amount of the 1,4-Cyclohexanediol isomer (e.g., 25 mg) is placed in a test tube.[13][14]
-
Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol, acetone, hexane) is added in small increments (e.g., 0.25 mL).[13][14]
-
Mixing: After each addition, the test tube is securely capped and shaken vigorously for a set period (e.g., 30 seconds).[15]
-
Observation: The mixture is allowed to stand, and observations are made to see if the solid has dissolved. The process is repeated until a total volume of solvent has been added (e.g., 3 mL).
-
Classification: The solubility is classified based on the amount of solute that dissolves in a given amount of solvent. For example, a compound may be classified as soluble if more than 30 mg dissolves in 1 mL of solvent.
Conclusion
The distinct physical properties of cis- and trans-1,4-Cyclohexanediol, arising from their stereochemical differences, are of fundamental importance in their scientific and industrial applications. The trans isomer generally exhibits a higher melting point and greater water solubility due to its more stable diequatorial conformation, which allows for more efficient crystal packing and intermolecular hydrogen bonding. The cis isomer's unique ability to form a plastic crystal phase is a direct consequence of its molecular shape and weaker intermolecular forces in that specific solid state. Accurate determination of these physical properties using standardized protocols is essential for quality control, reaction optimization, and the rational design of new materials and pharmaceuticals.
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